3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
Overview
Description
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Mechanism of Action
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide
is a chemical compound with a molecular weight of 243.33 . Here is a detailed analysis of its mechanism of action:
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .
Mode of Action
Sulfonamides, in general, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the production of dihydrofolate, a precursor for tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folate in bacteria . This disruption affects the downstream production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a halt in bacterial DNA synthesis and cell division .
Result of Action
The inhibition of folate synthesis by this compound leads to a halt in bacterial DNA synthesis and cell division . This makes sulfonamides bacteriostatic, meaning they stop bacteria from reproducing, rather than killing them outright .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with 2-(dimethylamino)ethylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
N,N-Dimethylethylenediamine: A related compound used in various chemical reactions.
Uniqueness
3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. Its dual amino and sulfonamide functional groups provide versatility in its applications .
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOHSSSSROEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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